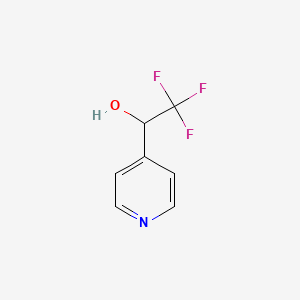

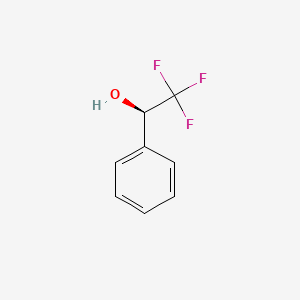

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h1-4,6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFCWJQZKAGODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394203-58-8 | |

| Record name | 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

Introduction: The Significance of Trifluoromethylated Pyridyl Alcohols in Modern Chemistry

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of contemporary drug discovery and materials science. This is due to the unique electronic properties, metabolic stability, and lipophilicity that the CF₃ moiety imparts. 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a key heterocyclic building block, is of particular interest to researchers and drug development professionals. Its structure combines the essential pharmacophore of a pyridine ring with a trifluoromethylated alcohol, making it a valuable precursor for a wide range of biologically active compounds and advanced materials. This guide provides a comprehensive overview of the primary synthetic methodologies for this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of the available strategies.

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound is predominantly approached from two distinct starting materials, each with its own set of advantages and mechanistic considerations. The most prevalent and direct method involves the nucleophilic trifluoromethylation of pyridine-4-carboxaldehyde. A viable, albeit less direct, alternative is the reduction of 4-(trifluoroacetyl)pyridine.

Method 1: Nucleophilic Trifluoromethylation of Pyridine-4-carboxaldehyde

This is the most widely employed and atom-economical approach to the target molecule. The core of this strategy lies in the addition of a trifluoromethyl nucleophile to the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde.

Causality Behind Experimental Choices: The Ruppert-Prakash Reagent

While several trifluoromethylating agents exist, (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the workhorse for this transformation. Its popularity stems from its commercial availability, relatively high stability compared to other trifluoromethyl anion sources, and predictable reactivity.

The reaction is not spontaneous and requires a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The fluoride anion attacks the silicon atom of TMSCF₃, generating a transient pentacoordinate siliconate intermediate. This intermediate then fragments to release the highly reactive trifluoromethide anion (CF₃⁻), which subsequently attacks the carbonyl carbon of the pyridine-4-carboxaldehyde. The resulting alkoxide is then trapped by the trimethylsilyl group, forming a silyl ether intermediate, which is readily hydrolyzed upon aqueous workup to yield the desired alcohol.

The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is critical to prevent premature quenching of the highly basic trifluoromethide anion by adventitious protons.

Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation

-

Materials:

-

Pyridine-4-carboxaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add pyridine-4-carboxaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous THF (approximately 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

To the stirred solution, add (trifluoromethyl)trimethylsilane (1.5 eq) dropwise.

-

Slowly add a catalytic amount of TBAF solution (0.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

-

Stir the mixture for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.

-

Neutralize the mixture with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

-

Data Presentation: Trifluoromethylation of Pyridine-4-carboxaldehyde

| Reagent/Parameter | Value/Condition | Purpose |

| Pyridine-4-carboxaldehyde | 1.0 eq | Starting material (electrophile) |

| TMSCF₃ | 1.5 eq | Trifluoromethyl source |

| TBAF | 0.1 eq | Nucleophilic initiator |

| Solvent | Anhydrous THF | Aprotic solvent to stabilize the trifluoromethide anion |

| Temperature | 0 °C to room temp. | Control of reaction exothermicity and rate |

| Workup | Acidic hydrolysis | Cleavage of the intermediate silyl ether |

| Purification | Column Chromatography | Isolation of the pure product |

| Typical Yield | 70-85% |

Visualization: Mechanism of Nucleophilic Trifluoromethylation

Method 2: Reduction of 4-(Trifluoroacetyl)pyridine

An alternative pathway to the target molecule involves the reduction of the corresponding ketone, 4-(trifluoroacetyl)pyridine. This method is particularly useful if the ketone is readily available or more easily synthesized than the aldehyde.

Causality Behind Experimental Choices: Selective Ketone Reduction

The key to this approach is the choice of a suitable reducing agent that will selectively reduce the ketone carbonyl without affecting the pyridine ring. Sodium borohydride (NaBH₄) is an ideal choice for this purpose. It is a mild and selective reducing agent for aldehydes and ketones and is generally unreactive towards the aromatic pyridine ring under standard conditions. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide to form the final alcohol product.

Experimental Protocol: Reduction of 4-(Trifluoroacetyl)pyridine

-

Materials:

-

4-(Trifluoroacetyl)pyridine

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoroacetyl)pyridine (1.0 eq) in methanol (approximately 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Stir for an additional 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or flash column chromatography.

-

Data Presentation: Reduction of 4-(Trifluoroacetyl)pyridine

| Reagent/Parameter | Value/Condition | Purpose |

| 4-(Trifluoroacetyl)pyridine | 1.0 eq | Starting material |

| Sodium borohydride | 1.1 eq | Reducing agent |

| Solvent | Methanol | Protic solvent for the reaction |

| Temperature | 0 °C to room temp. | Control of reaction rate |

| Typical Yield | >90% |

Visualization: Reduction Workflow

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, ~7.5-8.7 ppm), a quartet for the methine proton (-CH(OH)-) coupled to the three fluorine atoms, and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Signals for the pyridine ring carbons, a quartet for the methine carbon coupled to the fluorine atoms, and a quartet for the trifluoromethyl carbon, also showing coupling to the fluorine atoms. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spec. | The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (177.13 g/mol ). |

Conclusion and Future Outlook

The synthesis of this compound is well-established, with the nucleophilic trifluoromethylation of pyridine-4-carboxaldehyde using the Ruppert-Prakash reagent being the most efficient and direct method. The alternative reduction of 4-(trifluoroacetyl)pyridine offers a high-yielding route if the starting ketone is readily accessible. The choice of method will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. As the demand for novel trifluoromethylated building blocks continues to grow, further advancements in catalytic and more environmentally benign trifluoromethylation methods are anticipated to provide even more efficient and sustainable routes to this valuable compound and its derivatives.

References

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

-

Ruppert, I., Schlich, K., & Volbach, W. (1984). Tri(trifluormethyl)organometall-Verbindungen. Tetrahedron Letters, 25(21), 2195–2198. [Link]

-

Singh, R. P., & Shreeve, J. M. (2004). Recent Highlights in the Synthesis of Trifluoromethyl-Containing Organic Compounds. Tetrahedron, 60(38), 8145–8174. [Link]

-

Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a fluorinated alcohol derivative of pyridine, represents a significant building block in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its behavior and potential applications.

The strategic placement of the trifluoromethyl group adjacent to the alcohol function and the pyridine ring imparts unique electronic properties. The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the hydroxyl proton and influences the basicity of the pyridine nitrogen. These features are critical in the design of novel pharmaceuticals, as they can modulate binding affinities to biological targets, improve metabolic stability, and enhance membrane permeability. This document serves as a detailed technical resource, consolidating available data to support research and development efforts.

Molecular Structure and Identification

The foundational step in understanding the physicochemical properties of a compound is to define its molecular structure and key identifiers.

dot graph { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; A -- B [style=invis]; B -- C [label="N"]; C -- D; D -- E; E -- F; F -- C; E -- G [label="C"]; G -- H [label="OH"]; G -- I [label="C"]; I -- J [label="F"]; I -- K [label="F"]; I -- L [label="F"]; }

Figure 3: Workflow for the synthesis and characterization of this compound.

Step-by-Step Characterization Protocols

-

Melting Point Determination:

-

A small amount of the purified solid is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated melting point apparatus.

-

The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded. [6]

-

-

NMR Spectroscopy:

-

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. [6]

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz). [6]

-

Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

-

-

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI). [6]

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the elemental composition. [6]

-

-

FT-IR Spectroscopy:

-

A small amount of the solid sample is analyzed using a Fourier-transform infrared (FT-IR) spectrometer, often as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

-

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The presence of the trifluoromethyl group significantly influences its properties, making it a valuable building block in the development of new chemical entities. The data presented herein, including its molecular structure, thermal properties, acidity/basicity, lipophilicity, and spectroscopic characteristics, will be a valuable resource for researchers in medicinal chemistry, materials science, and related fields. Further experimental investigation into its quantitative solubility and reactivity will undoubtedly expand its applications.

References

A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol (CAS 394203-58-8): A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a pivotal fluorinated building block for researchers, scientists, and professionals in drug development. The strategic incorporation of the trifluoromethyl carbinol moiety onto a pyridine scaffold imparts unique physicochemical properties that are highly advantageous in the design of novel therapeutics. This document will detail the synthesis, characterization, and critical role of this compound in medicinal chemistry, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, is prized for its ability to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is part of a trifluoromethyl carbinol attached to a pharmacologically relevant heterocycle like pyridine, it creates a versatile building block with immense potential. This compound embodies this strategic combination, offering a synthetically accessible starting point for the development of new chemical entities. The pyridine ring itself is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within protein binding sites. The 4-substitution pattern of this particular alcohol allows for diverse derivatization strategies to explore structure-activity relationships (SAR).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 394203-58-8 | |

| Molecular Formula | C₇H₆F₃NO | |

| Molecular Weight | 177.13 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

Synthesis of this compound: A Methodological Deep Dive

The most direct and common route to this compound is the reduction of its corresponding ketone precursor, 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (also known as 4-(trifluoroacetyl)pyridine). This transformation is a staple in organic synthesis, and various reducing agents can be employed.

Precursor Synthesis: Preparation of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone

The ketone precursor can be synthesized through several methods, often involving the reaction of a pyridine-derived organometallic reagent with a trifluoroacetylating agent.

Reduction of 4-(Trifluoroacetyl)pyridine: A Self-Validating Protocol

The reduction of the trifluoromethyl ketone to the corresponding alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity.

Protocol: Sodium Borohydride Reduction of 4-(Trifluoroacetyl)pyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoro-1-(pyridin-4-yl)ethanone (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C (ice bath). The choice of a protic solvent is crucial as it participates in the quenching of the borate ester intermediate and protonation of the resulting alkoxide.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The slight excess of NaBH₄ ensures complete conversion of the starting material. The reaction is exothermic, and slow addition helps to control the temperature and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

-

Workup: Quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl) at 0 °C to decompose any excess NaBH₄. The pH should be adjusted to be neutral or slightly basic before extraction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are then combined.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Methanol or ethanol are excellent solvents for both the substrate and NaBH₄, and their protic nature facilitates the reaction mechanism.

-

Temperature: Performing the reaction at 0 °C controls the exothermicity and minimizes potential side reactions, leading to a cleaner product profile.

-

Stoichiometry: A slight excess of NaBH₄ is used to drive the reaction to completion, accounting for any potential decomposition of the reagent due to the protic solvent.

The Role of this compound in Medicinal Chemistry

The trifluoromethyl carbinol moiety is a key pharmacophore that imparts several beneficial properties to a drug candidate.

Metabolic Stability

The strong carbon-fluorine bonds in the trifluoromethyl group are highly resistant to metabolic cleavage by cytochrome P450 enzymes. This significantly enhances the metabolic stability of molecules containing this moiety, leading to a longer in vivo half-life and improved pharmacokinetic profiles.

Lipophilicity and Membrane Permeability

The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the design of orally bioavailable drugs and those targeting the central nervous system.

Modulation of Acidity and Basicity

The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups. In the case of this compound, the acidity of the hydroxyl proton is increased, which can affect its hydrogen bonding capabilities within a biological target.

Binding Interactions

The trifluoromethyl carbinol can participate in a variety of non-covalent interactions within a protein's binding pocket, including hydrogen bonding (as both a donor and acceptor), dipole-dipole interactions, and halogen bonding. These interactions can contribute to enhanced binding affinity and selectivity.

Future Perspectives and Applications

This compound is a building block with significant untapped potential. Its utility extends beyond a simple scaffold; it is a strategic component for fine-tuning the properties of lead compounds. As drug discovery programs continue to tackle challenging targets that require molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the demand for such sophisticated building blocks is expected to grow. Future research will likely focus on the development of novel derivatives of this compound to explore new chemical space and target a wider range of diseases.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis is straightforward, and its incorporation into drug candidates can confer a range of desirable properties, including enhanced metabolic stability and improved binding interactions. This technical guide has provided a comprehensive overview of its synthesis, properties, and significance, aiming to empower researchers to leverage this important molecule in their drug discovery efforts.

References

Spectroscopic Analysis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: A Technical Guide

An In-Depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key Fluorinated Building Block.

Introduction

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a fluorinated alcohol bearing a pyridine ring, represents a significant structural motif in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group (-CF₃) can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a detailed analysis of the key spectroscopic data—NMR, IR, and MS—that are crucial for the unequivocal identification and characterization of this compound. Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis, quality control, and application of this versatile chemical entity.

Molecular Structure and Key Properties:

| Property | Value | Source(s) |

| Chemical Formula | C₇H₆F₃NO | |

| Molecular Weight | 177.13 g/mol | |

| CAS Number | 394203-58-8 | [1] |

| Synonyms | 2,2,2-trifluoro-1-(4-pyridinyl)ethanol |

The molecular structure, illustrated below, consists of a central chiral carbon atom bonded to a hydroxyl group, a trifluoromethyl group, a hydrogen atom, and a pyridin-4-yl group. This arrangement dictates the distinct spectroscopic features discussed in this guide.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the labile hydroxyl proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire standard proton spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR: Acquire proton-decoupled carbon spectra. A wider spectral width (e.g., 0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C and potential coupling to fluorine, a larger number of scans and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire fluorine spectra. A reference standard such as CFCl₃ (trichlorofluoromethane) is used, with its chemical shift set to 0 ppm. The large chemical shift range of ¹⁹F NMR simplifies spectral analysis.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 2H | H-2, H-6 (Pyridine) |

| ~7.4 | Doublet | 2H | H-3, H-5 (Pyridine) |

| ~5.1 | Quartet | 1H | CH-OH |

| Variable | Singlet (broad) | 1H | OH |

Interpretation:

-

The aromatic region will show two distinct signals corresponding to the protons of the 4-substituted pyridine ring, appearing as doublets due to ortho-coupling.

-

The methine proton (CH-OH) is expected to appear as a quartet due to coupling with the three equivalent fluorine atoms of the adjacent CF₃ group.

-

The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~150 | Singlet | C-2, C-6 (Pyridine) |

| ~148 | Singlet | C-4 (Pyridine) |

| ~124 | Quartet (¹JCF) | CF₃ |

| ~121 | Singlet | C-3, C-5 (Pyridine) |

| ~72 | Quartet (²JCF) | CH-OH |

Interpretation:

-

The pyridine carbons will exhibit characteristic shifts in the aromatic region.

-

The trifluoromethyl carbon will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF).

-

The carbon bearing the hydroxyl group will also be split into a quartet due to two-bond coupling to the fluorine atoms (²JCF), though with a smaller coupling constant than the CF₃ carbon.

¹⁹F NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -78 | Doublet | CF₃ |

Interpretation:

-

A single signal is expected for the three equivalent fluorine atoms of the CF₃ group.

-

This signal will be a doublet due to coupling with the adjacent methine proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretches (pyridine ring) |

| 1200-1050 | Strong | C-F stretch (trifluoromethyl) |

| ~1070 | Strong | C-O stretch (alcohol) |

Interpretation:

-

A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group's O-H stretch.

-

Strong absorptions in the 1200-1050 cm⁻¹ range are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

The presence of the pyridine ring is confirmed by the characteristic C=C and C=N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns.

Predicted Mass Spectrum Data

| m/z | Interpretation |

| 178.05 | [M+H]⁺, protonated molecular ion |

| 158.04 | [M-OH]⁺, loss of hydroxyl radical |

| 108.04 | [M-CF₃]⁺, loss of trifluoromethyl radical |

| 79.04 | Pyridine fragment |

Interpretation:

-

The protonated molecular ion [M+H]⁺ at m/z 178.05 would confirm the molecular weight of the compound.

-

Common fragmentation pathways would involve the loss of the hydroxyl group or the trifluoromethyl group, leading to characteristic fragment ions.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization. The ¹H and ¹⁹F NMR spectra reveal the key proton-fluorine couplings, while ¹³C NMR confirms the carbon skeleton and the presence of the CF₃ group. IR spectroscopy identifies the essential hydroxyl and trifluoromethyl functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation. Together, these techniques form a powerful and self-validating system for the positive identification and quality assessment of this important fluorinated building block, ensuring its suitability for applications in research and development.

References

-

J&K Scientific. This compound. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the molecular structure and conformational landscape of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a molecule of significant interest in medicinal chemistry and materials science. Due to the presence of a trifluoromethyl group, a chiral center, and a pyridine moiety, this compound exhibits unique stereoelectronic properties that influence its biological activity and material characteristics. This document synthesizes theoretical principles with practical, field-proven methodologies for the synthesis, characterization, and computational analysis of this and structurally related molecules.

Introduction: The Significance of Fluorinated Pyridyl Alcohols

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is a common substituent that can significantly alter the electronic properties and conformation of a molecule. When combined with a pharmacologically relevant scaffold such as the pyridine ring, the resulting structures, like this compound, are of considerable interest. The chiral alcohol functionality further introduces the potential for stereospecific interactions with biological targets. Understanding the three-dimensional structure and conformational dynamics of this molecule is therefore crucial for rational drug design and the development of novel functional materials.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Protocol: Nucleophilic Trifluoromethylation

A robust method for the synthesis of α-trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl group to an aldehyde. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective source of the trifluoromethyl anion equivalent.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-pyridinecarboxaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Slowly add trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent, 1.5 eq.) to the stirred solution.

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq.), to initiate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching and Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical to prevent the quenching of the highly reactive trifluoromethyl anion intermediate by moisture.

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the Ruppert-Prakash reagent and minimize side reactions.

-

Fluoride Catalyst: The fluoride ion activates the silicon-carbon bond in TMSCF₃, facilitating the transfer of the trifluoromethyl group to the aldehyde.

Spectroscopic Characterization

The synthesized compound would be characterized by a suite of spectroscopic techniques to confirm its identity and purity.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm). - A quartet for the methine proton (CH-OH) due to coupling with the three fluorine atoms (δ ~5.0 ppm). - A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A quartet for the trifluoromethyl carbon (CF₃) due to C-F coupling. - The carbon bearing the hydroxyl and trifluoromethyl groups. |

| ¹⁹F NMR | - A doublet for the three equivalent fluorine atoms of the CF₃ group, due to coupling with the methine proton. |

| FTIR | - A broad O-H stretching band (~3400 cm⁻¹). - C-H stretching bands from the aromatic ring. - Strong C-F stretching bands (~1100-1300 cm⁻¹). - C=N and C=C stretching bands from the pyridine ring. |

| Mass Spec. | - Molecular ion peak corresponding to the molecular weight of the compound (177.13 g/mol ). |

Molecular Structure and Solid-State Packing

While a crystal structure for the title compound has not been reported, analysis of a closely related molecule, 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, provides valuable insights into the potential solid-state packing and intermolecular interactions.

Insights from Analogous Crystal Structures

The crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals the formation of intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. This O-H···N hydrogen bond is a strong and directional interaction that is likely to be a dominant feature in the crystal packing of this compound as well.

The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can also lead to other non-covalent interactions, such as C-H···F and F···F contacts, which would further influence the crystal packing.

X-ray Crystallography Protocol

To obtain a definitive solid-state structure, single-crystal X-ray diffraction would be the method of choice.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, such as a mixture of hexane and ethyl acetate, or by vapor diffusion.

-

Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data using appropriate software packages.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the chiral center to the pyridine ring. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its interaction with biological macromolecules.

Rotational Isomers and Energy Landscape

Due to rotation around the C(α)-C(pyridine) bond, different rotational isomers (rotamers) can exist. The relative stability of these conformers is governed by a combination of steric and electronic effects.

-

Steric Hindrance: Conformations that minimize steric clash between the bulky trifluoromethyl group and the pyridine ring will be favored.

-

Electronic Effects: The gauche effect, anomeric effects, and dipole-dipole interactions can also play a significant role in determining the conformational preferences. Studies on related 2-(fluoromethyl)pyridine have shown a preference for a conformation where the Cα-F bond is anti to the N-C2 bond, suggesting that stereoelectronic effects are important[1].

Diagram 1: Key Rotational Isomers

Caption: Potential rotational isomers around the C(α)-C(pyridine) bond.

Computational Chemistry Workflow

Computational modeling is a powerful tool to investigate the conformational landscape of molecules like this compound.

Workflow:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Torsional Scan: To map the rotational energy profile, perform a relaxed torsional scan by systematically rotating the dihedral angle around the C(α)-C(pyridine) bond and optimizing the geometry at each step.

Diagram 2: Computational Workflow for Conformational Analysis

Caption: A typical computational workflow for conformational analysis.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a complex interplay of steric and electronic factors. While experimental data on this specific molecule is limited, a comprehensive understanding can be built through the synthesis of analogous compounds, detailed spectroscopic analysis, and robust computational modeling. The methodologies and insights presented in this guide provide a framework for researchers to explore the properties of this and other fluorinated pyridyl alcohols, paving the way for their application in drug discovery and materials science.

References

-

PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. Retrieved from [Link]

-

Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 12–17. [Link]

-

Liljefors, T., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry – A European Journal, 2(5), 516-522. [Link]

-

Hernández-Ortega, S., et al. (2008). 2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl)-2-(α-pyridyl)ethene from the Knoevenagel Condensation Reaction. The Open Crystallography Journal, 1, 28-32. [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Ranjbar-Karimi, R., Davodian, T., & Mehrabi, H. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Chemistry of Heterocyclic Compounds, 53(12), 1330–1334. [Link]

Sources

A Technical Guide to the Solubility Profile of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in Organic Solvents

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the anticipated solubility characteristics of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol in common organic solvents. Given the limited availability of direct experimental data for this specific compound, this document emphasizes the foundational principles of solubility, predicts the solubility profile based on molecular structure and physicochemical properties, and offers a detailed protocol for empirical determination. This approach is designed to empower researchers to make informed decisions in experimental design, particularly in the context of drug discovery and development where solubility is a critical parameter.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2] Let's dissect the structure of this compound to predict its behavior.

Molecular Structure:

-

Pyridin-4-yl group: The pyridine ring is a basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor and introduces polarity to the molecule.

-

Hydroxyl (-OH) group: This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar, protic solvents.[2]

-

Trifluoromethyl (-CF3) group: The highly electronegative fluorine atoms make this group a strong electron-withdrawing group, which can influence the acidity of the adjacent hydroxyl proton. While the C-F bonds are polar, the symmetrical nature of the -CF3 group can reduce its overall contribution to the molecular dipole moment. However, it can participate in weaker dipole-dipole interactions.

Key Physicochemical Properties:

While extensive experimental data for this specific molecule is not publicly available, we can infer some properties based on its structure and data from suppliers.[3][4]

| Property | Value/Prediction | Impact on Solubility |

| Molecular Formula | C7H6F3NO | Provides the basis for molecular weight. |

| Molecular Weight | 177.13 g/mol | Larger molecules can sometimes be more difficult to solvate.[2] |

| Physical Form | Solid | Crystal lattice energy must be overcome for dissolution to occur. |

| Hydrogen Bond Donors | 1 (from -OH) | Promotes solubility in protic solvents like alcohols. |

| Hydrogen Bond Acceptors | 2 (from N in pyridine and O in -OH) | Enhances solubility in a wide range of polar solvents. |

| Predicted LogP | ~1.5 - 2.5 (estimated) | Suggests moderate lipophilicity and potential solubility in both polar and some non-polar organic solvents. |

| pKa | Weakly basic (pyridine N), weakly acidic (-OH) | The ionization state will be pH-dependent in aqueous solutions, but in organic solvents, the neutral form will predominate. |

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound across a spectrum of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The pyridine nitrogen can also act as a hydrogen bond acceptor.[5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar regions of the molecule.[6][7] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. The trifluoromethyl group may show some affinity for these solvents. |

| Aromatic | Toluene, Benzene | Low | The non-polar nature of these solvents makes them poor at solvating the polar hydroxyl and pyridine functionalities. |

| Non-polar | Hexane, Heptane | Very Low / Insoluble | The significant polarity and hydrogen bonding capability of the solute are incompatible with the non-polar, dispersion force-dominated nature of these solvents.[2] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of a solid compound in various organic solvents. This method is a variation of the "excess solid" or "shake-flask" method.[6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity, e.g., HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound of known concentrations.

-

Inject the standards and the diluted samples onto the HPLC system.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Safety Considerations

Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[8][9] As a general precaution:

-

Handle the compound and solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the organic solvents used.[10]

Conclusion

References

-

Delgado, J. M. P. Q., & da Silva, M. V. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net. [Link]

-

Delgado, J. M. P. Q., & da Silva, M. V. (2010). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

A-level Chemistry. (n.d.). Factors affecting solubility. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents. [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]

-

Royal Society of Chemistry. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. [Link]

-

Solubility of Things. (n.d.). 2-Pyridineethanol. [Link]

-

MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

University of California, Irvine. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. [Link]

-

PubMed Central. (2022, August 25). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

-

MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

-

CAS Common Chemistry. (n.d.). Ethanone, 1-(2-amino-3-pyridinyl)-2,2,2-trifluoro. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 394203-58-8 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to the Stability and Degradation Pathways of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol

Preamble: Understanding the Core Stability Questions

For the attention of researchers, scientists, and drug development professionals, this guide addresses the stability and potential degradation pathways of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol. This molecule integrates two functionalities of high interest in medicinal chemistry: a trifluoromethyl carbinol and a pyridine ring. The trifluoromethyl group is frequently employed to improve metabolic stability, binding affinity, and lipophilicity of drug candidates. The pyridine moiety, a prevalent heterocycle in pharmaceuticals, can modulate solubility, function as a hydrogen bond acceptor, and engage in diverse intermolecular interactions. The combination of these groups, however, prompts crucial inquiries into the molecule's intrinsic stability. This document presents a robust framework for examining the stability and degradation pathways of this compound, providing both theoretical underpinnings and actionable experimental protocols.

Physicochemical Properties and Inherent Stability Considerations

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.

| Property | Value/Information | Significance for Stability |

| CAS Number | 394203-58-8[1][2][3][4] | Unique identifier for sourcing and literature searches. |

| Molecular Formula | C7H6F3NO[1] | Provides the elemental composition. |

| Molecular Weight | 177.13 g/mol [1] | |

| Appearance | Solid (likely crystalline) | Solid-state characteristics (e.g., polymorphism) can affect stability and dissolution rates. |

| pKa (Pyridine Nitrogen) | Estimated ~5-6 | The basicity of the pyridine nitrogen determines its protonation state across different pH levels, thereby affecting its reactivity and solubility. |

| pKa (Hydroxyl Group) | Estimated ~11-12 | The acidity of the hydroxyl proton is notably enhanced by the neighboring electron-withdrawing trifluoromethyl group, rendering it more prone to deprotonation in basic media. |

The potent electron-withdrawing effect of the trifluoromethyl group is anticipated to significantly influence the adjacent carbinol center, increasing the acidity of the hydroxyl proton and potentially affecting C-C bond integrity. The pyridine ring, featuring a basic nitrogen atom, may function as an internal catalyst or a locus of vulnerability for specific degradation reactions.

Postulated Degradation Pathways

In the absence of direct experimental data for this specific molecule, several degradation pathways can be hypothesized based on the established reactivity of its constituent functional groups. These hypotheses are instrumental in the design of comprehensive forced degradation studies.

Oxidative Degradation

The carbinol group represents a principal site for oxidation.

-

Mechanism : The oxidation of the secondary alcohol to the corresponding ketone, 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one, is a probable transformation for alcohols.[5]

-

Potential Reagents/Conditions : This pathway can be initiated by exposure to oxidative stressors such as hydrogen peroxide (H₂O₂), metallic ions (e.g., Cu²⁺, Fe³⁺), or radical initiators (e.g., AIBN).

-

Key Degradant : 2,2,2-trifluoro-1-(pyridin-4-yl)ethan-1-one.

Caption: Oxidative degradation pathway.

Hydrolytic Degradation (pH-Dependent)

The molecule's stability is expected to be pH-sensitive, owing to the pyridine ring and the acidic nature of the hydroxyl group.

-

Acidic Conditions : Under strongly acidic conditions, protonation of the pyridine nitrogen is anticipated. While the trifluoromethyl carbinol moiety is generally stable in acidic environments, extreme conditions could theoretically lead to dehydration, although this is rendered less probable by the electron-withdrawing character of the CF₃ group.

-

Basic Conditions : The hydroxyl proton is markedly acidic and will undergo deprotonation under basic conditions. The resultant alkoxide may exhibit increased susceptibility to oxidation. Furthermore, the trifluoromethyl group itself can be prone to hydrolysis under strongly basic conditions, though this usually necessitates severe conditions.[6] A conceivable, yet less probable, pathway could involve nucleophilic attack at the carbon atom bearing the trifluoromethyl group.

Photodegradation

Pyridine and its derivatives are known to be photoreactive.[7]

-

Mechanism : Upon absorption of UV or visible light, the pyridine ring can be excited to a higher energy state, potentially leading to a range of reactions including ring opening, rearrangement, or interactions with the solvent or oxygen. The precise pathway is highly contingent on the wavelength of light and the presence of any photosensitizers.

-

Potential Degradants : A complex array of products may be generated, the identification of which would necessitate sophisticated analytical methodologies.

Experimental Protocols for Stability Assessment

A forced degradation study is imperative to experimentally ascertain the stability of this compound and to identify its degradation products.[8][9][10]

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a fundamental prerequisite for any degradation study, typically a High-Performance Liquid Chromatography (HPLC) method.

Protocol 1: HPLC Method Development

-

Column Selection : Initiate with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase :

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution : Commence with a gradient from 5% B to 95% B over 20 minutes to ensure the elution of all potential degradants.

-

Detection : Employ a UV detector, monitoring at multiple wavelengths (e.g., 254 nm and the compound's lambda max).

-

Method Validation : Validate the method in accordance with ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The primary objective is to demonstrate that the peaks corresponding to the parent compound and all degradation products are well-resolved.[11]

Caption: HPLC stability-indicating method workflow.

Forced Degradation Studies

Protocol 2: Hydrolytic Degradation

-

Prepare solutions of the compound (e.g., 1 mg/mL) in:

-

0.1 N HCl (acidic hydrolysis)

-

Purified water (neutral hydrolysis)

-

0.1 N NaOH (basic hydrolysis)

-

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a predetermined duration (e.g., 24, 48, 72 hours).

-

At each interval, withdraw an aliquot, neutralize if required, and analyze using the validated HPLC method.

Protocol 3: Oxidative Degradation

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

-

Introduce a solution of 3% hydrogen peroxide.

-

Incubate the solution at ambient temperature and at an elevated temperature (e.g., 40°C), shielded from light, for a specified period.

-

Analyze aliquots at various time points by HPLC.

Protocol 4: Photodegradation

-

Expose both a solution of the compound and a solid sample to a light source emitting both UV and visible light (e.g., a xenon lamp within a photostability chamber).

-

Ensure a total illumination of no less than 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.

-

Concurrently, maintain control samples in darkness.

-

Analyze the samples by HPLC.

Protocol 5: Thermal Degradation

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for an extended duration (e.g., 1-4 weeks).

-

At designated intervals, dissolve a portion of the solid and analyze by HPLC.

Identification of Degradation Products

Protocol 6: LC-MS/MS for Structural Elucidation

-

Analyze the degraded samples utilizing a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Acquire the mass-to-charge ratio (m/z) for the parent compound and all degradation products.

-

Perform tandem mass spectrometry (MS/MS) on the degradation product peaks to generate fragmentation patterns.

-

Utilize the fragmentation data to propose structures for the degradation products. For instance, the oxidative degradant is expected to exhibit a molecular weight two Daltons lower than the parent compound.

Data Interpretation and Pathway Elucidation

The data accrued from the forced degradation studies should be systematically compiled and analyzed to:

-

Ascertain Intrinsic Stability : Identify the conditions under which the compound demonstrates maximum and minimum stability.

-

Map Degradation Pathways : Construct a comprehensive degradation map using the structures of the identified degradants.

-

Establish Mass Balance : Verify that the sum of the remaining parent compound and all formed degradation products accounts for the initial quantity of the compound.

Summary and Recommendations

This compound contains functional groups that indicate a potential susceptibility to oxidative and photolytic degradation. Its stability is also likely to be pH-dependent. The protocols detailed herein provide a robust framework for the systematic investigation of these potential liabilities. The outcomes of these studies are paramount for informed decision-making in the drug development process, encompassing formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

-

Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]

-

J&K Scientific. This compound | 394203-58-8. [Link]

-

MedCrave. Forced degradation studies. [Link]

-

ScienceDirect. Forced degradation and impurity profiling. [Link]

-

ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

-

Remedy Publications LLC. Forced Degradation – A Review. [Link]

-

NIST. Ethanol, 2,2,2-trifluoro-. [Link]

-

MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

-

PLOS. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporioides Hu-01. [Link]

-

PubMed. Assessment of the Role of 2,2,2-Trifluoroethanol Solvent Dynamics in Inducing Conformational Transitions in Melittin: An Approach with Solvent 19F Low-Field NMR Relaxation and Overhauser Dynamic Nuclear Polarization Studies. [Link]

-

ResearchGate. 2,2,2‐Trifluoro‐1‐(5‐Bromo‐2‐Nitrophenyl)‐Ethanol as a Reactive Matrix for Laser Desorption/Ionization Mass Spectrometry. [Link]

-

Analytical Sciences Digital Library. Pesticide Analysis by Mass Spectrometry. [Link]

-

PubMed. Photocatalytic degradation of chlorinated ethanes in the gas phase on the porous TiO(2) pellets: effect of surface acidity. [Link]

-

IRJET. Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. [Link]

-

PubMed. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]

-

Hindawi. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Quantification of Antihistaminic & Anti-Asthmatic Drug in. [Link]

-

Royal Society of Chemistry. An in situ IR study of the thermal decomposition of trifluoroacetic acid. [Link]

-

ResearchGate. Mass spectrometry of some fluorinated pyridinium N-imines. [Link]

-

ResearchGate. Degradation kinetics of polytetrafluoroethylene and poly(ethylene-alt-tetrafluoroethylene). [Link]

-

PubMed Central. 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate. [Link]

-

NIST. Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. [Link]

-

ResearchGate. Mechanism of 157 nm Photodegradation of Poly[4,5-difluoro-2,2- bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (Teflon AF). [Link]

-

ScienceDirect. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]

-

MDPI. Photolysis by UVA–Visible Light of TNT in Ethanolic, Aqueous-Ethanolic, and Aqueous Solutions According to Electrospray and Aerodynamic Thermal Breakup Droplet Ionization Mass Spectrometry. [Link]

-

ResearchGate. (PDF) Study of OH-initiated degradation of 2-aminoethanol. [Link]

-

ResearchGate. (PDF) Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione : Photoluminescent properties and kinetic study. [Link]

-

ResearchGate. Ab initio kinetics of OH-initiated reactions of 2-furfuryl alcohol. [Link]

Sources

- 1. This compound | 394203-58-8 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 394203-58-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 394203-58-8 [sigmaaldrich.com]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. library.dphen1.com [library.dphen1.com]

- 10. biomedres.us [biomedres.us]

- 11. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-ol, a fluorinated building block of increasing importance in medicinal chemistry. We will delve into the strategic rationale for its synthesis, present a detailed, field-proven synthetic protocol, and discuss its key physicochemical properties. Furthermore, this guide will explore the applications of this versatile intermediate in the development of novel therapeutics, supported by relevant examples from the scientific literature. The strategic incorporation of the trifluoromethyl group onto the pyridinyl scaffold offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, making a thorough understanding of this compound essential for professionals in the field.

Introduction: The Strategic Value of Trifluoromethylated Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of a trifluoromethyl (-CF3) group to such a privileged structure is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[1][2]

The trifluoromethyl group exerts a profound influence on the physicochemical characteristics of the parent molecule due to its high electronegativity and lipophilicity.[2] Specifically, the strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This modulation can be critical for optimizing drug-receptor interactions and minimizing off-target effects. Moreover, the lipophilic nature of the trifluoromethyl group can improve a compound's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can also enhance membrane permeability, a key factor in oral bioavailability.[2]

This compound, with its strategic placement of a trifluoromethyl carbinol moiety on the 4-position of the pyridine ring, serves as a valuable chiral building block for introducing these desirable properties into a wide range of bioactive molecules.

Synthesis and Mechanistic Considerations

While the definitive first synthesis of this compound is not prominently documented in readily accessible scientific literature, its preparation logically follows a well-established synthetic pathway: the reduction of the corresponding ketone, 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to achieving high yield and purity.

The most common and efficient method for this reduction is the use of a hydride-donating reagent, such as sodium borohydride (NaBH4). The mechanism of this reaction involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol or ethanol), to yield the desired alcohol. The use of an alcoholic solvent is often preferred as it can participate in the reaction by protonating the intermediate alkoxide and also helps to solubilize the borohydride reagent.

Experimental Protocol: Reduction of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

The following protocol is a representative, self-validating procedure for the synthesis of this compound, based on standard and reliable chemical transformations.

Materials:

-

2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-one in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C. The cooling is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Addition of Reducing Agent: While maintaining the temperature between 0 and 5 °C, slowly add 2.6 g of sodium borohydride to the stirred solution in small portions over a period of 30 minutes. The portion-wise addition is a critical safety and control measure to manage the rate of reaction and gas evolution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is no longer observed.

-

Quenching the Reaction: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous sodium bicarbonate solution. This step neutralizes any remaining borohydride and acidic byproducts.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The multiple extractions ensure a high recovery of the product from the aqueous phase.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. The drying agent removes residual water from the organic phase. Filter the solution to remove the magnesium sulfate.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthesis of the target alcohol via ketone reduction.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 394203-58-8 |

| Molecular Formula | C7H6F3NO |

| Molecular Weight | 177.13 g/mol |

| Appearance | Solid |

| Purity (Typical) | ≥95% |

| InChI Key | HWFCWJQZKAGODL-UHFFFAOYSA-N |